molecular formula C13H17NO2S B7647198 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine

1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine

Cat. No.: B7647198
M. Wt: 251.35 g/mol
InChI Key: GKJYSJWUZIHXLY-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine is a synthetic organic compound characterized by the presence of a pyrrolidine ring attached to a sulfonyl group, which is further connected to a 2,3-dihydro-1H-inden-5-yl moiety

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c15-17(16,14-8-1-2-9-14)13-7-6-11-4-3-5-12(11)10-13/h6-7,10H,1-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJYSJWUZIHXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine typically involves the reaction of 2,3-dihydro-1H-indene with a sulfonyl chloride derivative, followed by the introduction of the pyrrolidine ring. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

    Step 1: Reaction of 2,3-dihydro-1H-indene with sulfonyl chloride in the presence of a base.

    Step 2: Introduction of the pyrrolidine ring through nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperidine
  • 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazine

Uniqueness

1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring differentiates it from similar compounds, potentially leading to different reactivity and biological activity profiles.

This detailed article provides a comprehensive overview of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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